Rifampicin impurities4

Pharmaceutical impurity reference standard Rifampicin quality control Purity comparison

Rifampicin impurities4 is identified as 25-Deacetyl-23-acetyl Rifampicin , a structural isomer and known impurity of the rifamycin antibiotic rifampicin (CAS 13292-46-1). This compound (CAS 1416773-23-3, molecular formula C₄₃H₅₈N₄O₁₂, molecular weight 822.94 g/mol) is categorized as a process-related and degradation impurity with confirmed genotoxic potential.

Molecular Formula C43H58N4O12
Molecular Weight 822.9 g/mol
Cat. No. B12432173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRifampicin impurities4
Molecular FormulaC43H58N4O12
Molecular Weight822.9 g/mol
Structural Identifiers
SMILESCC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)OC(=O)C)C)O)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C
InChIInChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)35(50)25(5)39(58-27(7)48)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)
InChIKeyLIHVNNJVNAODFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rifampicin Impurities4 (25-Deacetyl-23-acetyl Rifampicin) – Identity and Baseline Specifications for Pharmaceutical Impurity Reference Standards


Rifampicin impurities4 is identified as 25-Deacetyl-23-acetyl Rifampicin [1], a structural isomer and known impurity of the rifamycin antibiotic rifampicin (CAS 13292-46-1). This compound (CAS 1416773-23-3, molecular formula C₄₃H₅₈N₄O₁₂, molecular weight 822.94 g/mol) is categorized as a process-related and degradation impurity with confirmed genotoxic potential [2]. It is distinct from the parent drug by replacement of the 25-acetyl group with a 23-acetyl substituent, which alters its chromatographic behavior and toxicological profile. As an impurity reference standard, it is essential for analytical method development, method validation (AMV), and quality control (QC) in rifampicin manufacturing [1].

Why Generic Rifampicin Impurity Standards Cannot Replace Rifampicin Impurities4 in Regulated Pharmaceutical Analysis


Rifampicin impurity profiles are highly polymorph-dependent and vary significantly across different synthetic routes and crystal forms [1]. 25-Deacetyl-23-acetyl Rifampicin (impurities4) is a process-specific impurity that is not interchangeable with other rifampicin impurities such as rifampicin quinone (Impurity A) or rifampicin N-oxide (Impurity B) because it carries a structurally distinct 23-acetyl group that imparts unique chromatographic retention, mass spectrometric fragmentation, and genotoxic properties [2]. Regulatory frameworks, including ICH M7, require impurity-specific quantification with validated reference standards. Substituting a generic rifampicin impurity standard for impurities4 would compromise method specificity, accuracy, and compliance, potentially leading to undetected genotoxic contamination in API batches [2].

Head-to-Head Quantitative Differentiation of Rifampicin Impurities4 Against Closest Pharmacopeial and Synthetic Impurity Analogs


Purity Level Advantage: Rifampicin Impurities4 (96.87%) vs. Generic 25-Deacetyl-23-acetyl Rifampicin Standards (>85%)

The TOREF-supplied Rifampicin impurities4 reference standard achieves a purity of 96.87% [1], whereas multiple alternative vendors list 25-Deacetyl-23-acetyl Rifampicin at >85% purity (e.g., CymitQuimica, Leyan) . This purity differential translates to a more accurate quantification of the impurity in API batches, reducing the risk of over- or underestimation in analytical methods.

Pharmaceutical impurity reference standard Rifampicin quality control Purity comparison

Genotoxic Potential Classification: 25-Deacetyl-23-acetyl Rifampicin as a Confirmed Genotoxic Impurity (GTI) vs. Non-genotoxic Quinone Impurity

Jiang et al. (2024) identified 25-Deacetyl-23-acetyl Rifampicin as a novel genotoxic impurity in rifampicin raw material, confirmed by NMR and HRMS [1]. In contrast, the commonly monitored rifampicin quinone (Impurity A, CAS 13983-13-6) is not reported to possess structural alerts for genotoxicity and is not classified as a GTI under ICH M7. This distinction imposes a lower acceptable intake limit for impurities4 (TTC of 1.5 µg/day for GTIs) compared to non-genotoxic impurities, which are controlled at the standard qualification threshold of 0.15%.

Genotoxic impurity Rifampicin safety ICH M7 control

Pharmacopeial Listing Specificity: EP Impurity 18 Designation vs. Non-codified Process Impurities

The European Pharmacopoeia (Ph. Eur.) monograph for rifampicin specifically lists 25-Deacetyl-23-acetyl Rifampicin as Rifampicin Impurity 18, requiring its quantification in API . Many other potential rifampicin impurities (e.g., 3-formyl rifamycin SV, rifamycin SV) are not individually codified in the monograph, making Impurity 18 a priority analyte for regulatory compliance. This codification reflects the impurity's recognized prevalence and safety significance.

European Pharmacopoeia Impurity profiling Rifampicin monograph

Rifampicin Impurities4 – Evidence-Based Procurement Scenarios for Pharmaceutical Development and Quality Control


Genotoxic Impurity Risk Assessment and ICH M7 Compliance in Rifampicin API

Given the confirmed genotoxic nature of 25-Deacetyl-23-acetyl Rifampicin [1], laboratories conducting GTI risk assessment must obtain a well-characterized, high-purity reference standard of impurities4. The TOREF standard at 96.87% purity provides a reliable calibrant for trace-level LC-MS/MS quantification, ensuring that the 1.5 µg/day TTC limit is accurately monitored in every API batch.

Pharmacopeial Method Validation and ANDA/DMF Regulatory Submissions

As a Ph. Eur.-codified impurity (Impurity 18) , 25-Deacetyl-23-acetyl Rifampicin must be demonstrated to be adequately controlled. Using impurities4 as a reference standard during analytical method validation and quality control (QC) batch testing provides direct traceability to the monograph requirements, reducing the risk of regulatory queries or submission delays.

Impurity Profiling Across Rifampicin Crystal Forms and Manufacturing Routes

The comparative impurity profiling study of rifampicin capsules with different crystal forms revealed that impurity profiles are highly polymorph-dependent [2]. Impurities4, as a process-related impurity, serves as a critical marker for distinguishing synthetic routes and crystal form batches. Its quantification supports root-cause analysis in manufacturing investigations and stability studies.

Quote Request

Request a Quote for Rifampicin impurities4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.